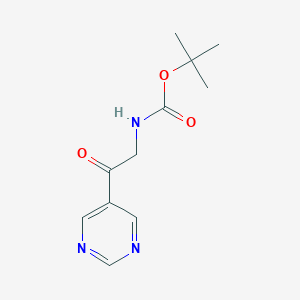

Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.271 . It is used for industrial purposes .

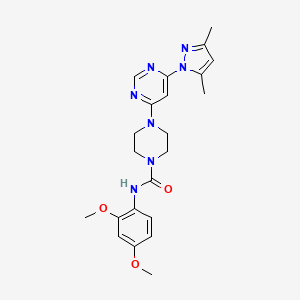

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . For a detailed structural analysis, please refer to a reliable chemistry database or a professional chemist.Scientific Research Applications

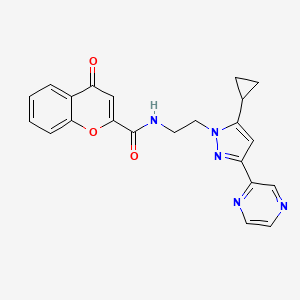

Photocatalyzed Amination

- A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, leading to the assembly of 3-aminochromones under mild conditions and broadening the applications of this photocatalyzed protocol (Wang et al., 2022).

Preparation for Diels-Alder Reaction

- Tert-butyl N-(3-methyl-3-butenyl)-N-(2furyl)carbamate used in the preparation and Diels-Alder reaction of a 2‐Amido Substituted Furan (Padwa et al., 2003).

Asymmetric Mannich Reaction

- Used in the synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate by Asymmetric Mannich Reaction (Yang et al., 2009).

Involvement in Isostructural Compounds

- Part of the family of isostructural compounds with the formula BocNHCH2CCCCX in the study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives (Baillargeon et al., 2017).

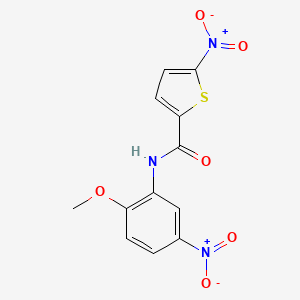

Reactivity of N-(3-thienyl)carbamates

- Tert-Butyl 2-allyl- and N-allyl-3-thienylcarbamates used in the preparation of thieno[3,2-b]pyrroles and 5,6-dihydrothieno[3,2-b]pyrroles (Brugier et al., 2001).

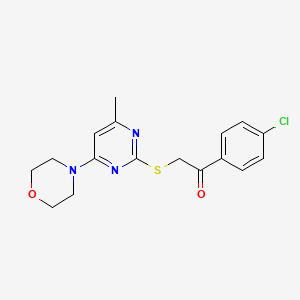

Histamine H4 Receptor Ligands

- Synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (Altenbach et al., 2008).

Enantioselective Synthesis

- Used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Synthesis of Protease Inhibitors

- Enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate as building blocks for novel protease inhibitors (Ghosh et al., 2017).

Boc-Involved Neighboring Group Participation

- In thionyl chloride–mediated synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate (Li et al., 2015).

Scale-Up of Kulinkovich–Szymoniak Cyclopropanation

- Used in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Safety and Hazards

Tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate should not be released into the environment . In case of contact with skin or eyes, rinse thoroughly with plenty of water . If inhaled, move the person into fresh air . If swallowed, rinse mouth with water and consult a physician . Always use personal protective equipment as required .

Properties

IUPAC Name |

tert-butyl N-(2-oxo-2-pyrimidin-5-ylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-6-9(15)8-4-12-7-13-5-8/h4-5,7H,6H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREOAKAZYUGOEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CN=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)

![N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2479269.png)

![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)